
3-(3-Bromophenyl)-5-(ethanesulfonyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromophenyl)-5-(ethanesulfonyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a bromophenyl group and an ethanesulfonyl group attached to the triazole ring
Métodos De Preparación
The synthesis of 3-(3-Bromophenyl)-5-(ethanesulfonyl)-1H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromophenylhydrazine and ethanesulfonyl chloride.
Formation of Triazole Ring: The 3-bromophenylhydrazine is reacted with an appropriate precursor to form the triazole ring. This step often involves cyclization reactions under controlled conditions.
Introduction of Ethanesulfonyl Group: The ethanesulfonyl chloride is then introduced to the triazole ring through a sulfonylation reaction. This step requires the presence of a base to facilitate the reaction.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
3-(3-Bromophenyl)-5-(ethanesulfonyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium azide, potassium cyanide, and organolithium compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl group. Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures. These reactions often require catalysts such as palladium or copper.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction can modify the sulfonyl group.
Aplicaciones Científicas De Investigación
3-(3-Bromophenyl)-5-(ethanesulfonyl)-1H-1,2,4-triazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also investigated for its ability to interact with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its triazole ring is a common motif in many drugs, and modifications of this compound could lead to new therapeutic agents.
Industry: In the industrial sector, it is used in the development of new materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3-(3-Bromophenyl)-5-(ethanesulfonyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The bromophenyl and ethanesulfonyl groups contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
3-(3-Bromophenyl)-5-(ethanesulfonyl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:
3-(4-Bromophenyl)-5-(ethanesulfonyl)-1H-1,2,4-triazole: This compound has a bromine atom in the para position of the phenyl ring, which can affect its reactivity and binding properties.
3-(3-Chlorophenyl)-5-(ethanesulfonyl)-1H-1,2,4-triazole: The presence of a chlorine atom instead of bromine can lead to differences in chemical reactivity and biological activity.
3-(3-Bromophenyl)-5-(methylsulfonyl)-1H-1,2,4-triazole: The substitution of the ethanesulfonyl group with a methylsulfonyl group can influence the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
924663-93-4 |
|---|---|
Fórmula molecular |
C10H10BrN3O2S |
Peso molecular |
316.18 g/mol |
Nombre IUPAC |
3-(3-bromophenyl)-5-ethylsulfonyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H10BrN3O2S/c1-2-17(15,16)10-12-9(13-14-10)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3,(H,12,13,14) |
Clave InChI |
UAYXOZDKTVIDQN-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=NC(=NN1)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


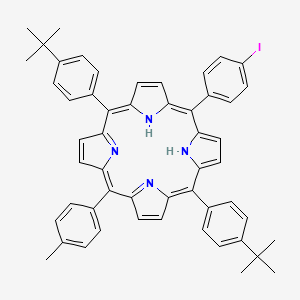
![3-[2-(tert-Butylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14179022.png)
![2-(Thiophen-2-YL)thieno[2,3-B]quinoxaline](/img/structure/B14179040.png)
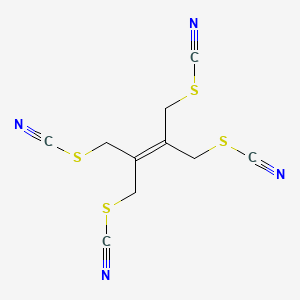
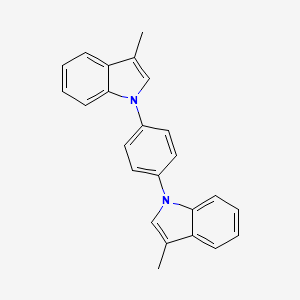
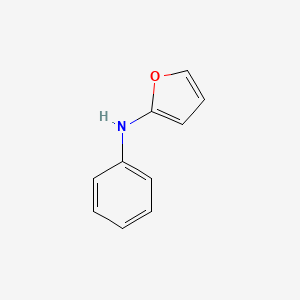
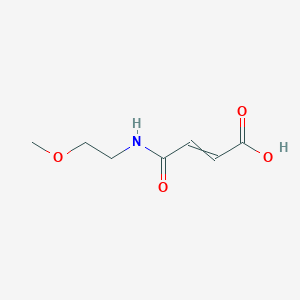
![(NE)-N-[[5-butyl-2-(4-methoxyphenyl)-1H-indol-3-yl]methylidene]hydroxylamine](/img/structure/B14179063.png)
![(3-Aminophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14179064.png)
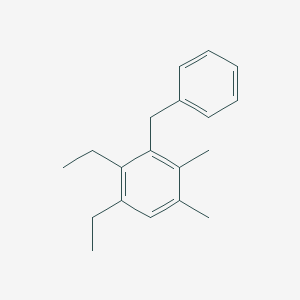

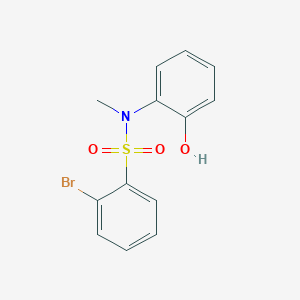
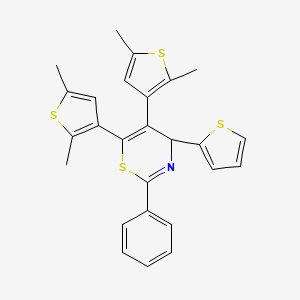
![1,10-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14179099.png)
